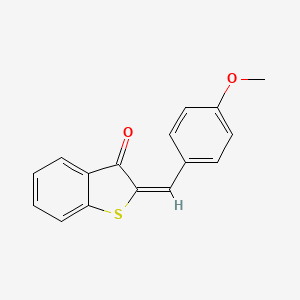

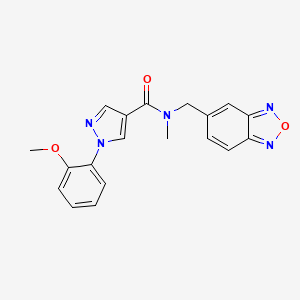

2-(4-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "2-(4-methoxybenzylidene)-1-benzothiophen-3(2H)-one" involves electrophilic cyclisation processes, as seen in the synthesis of 1H-2-benzothiopyrans and spirocyclohexadienone dihydrothiophenes from bis(4-methoxybenzylthio)acetylene. These processes are influenced by the presence or absence of nucleophiles, with variations leading to different products. The high electron density in the aromatic ring favors ipso attack, and the presence of nucleophiles like water can lead to rearrangements yielding 2-benzothiopyrylium salts or 6-hydroxy-substituted 2-benzothiopyrans (Appel et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds often exhibits significant planarity, particularly between the imidazole ring and adjacent benzene rings, indicative of a π-conjugated system. This structural feature is crucial for the reactivity and interaction of these molecules, as seen in the case of N′-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides, where the orientation of the thiophene and phenyl rings plays a significant role in their reactivity and potential applications (Quoc et al., 2019).

Chemical Reactions and Properties

Compounds within this class participate in various substitution reactions, including bromination, nitration, and acetylation, leading to structurally diverse derivatives. The reactivity pattern is influenced by the substituents on the benzothiophene core, with electrophilic aromatic substitution reactions often yielding position-specific products (Clarke et al., 1973).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Inorganic Chemistry

- 2-(4-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been utilized in the synthesis of bis(2-methoxybenzylidene)biphenyl-4,4'-diamine Schiff base, which was reacted with benzidine and O-methoxy benzaldehyde. This base was further used to prepare complexes with Cr(III) and Fe(II) for analysis using various spectroscopic methods (Amer et al., 2020).

Organic Chemistry and Synthesis of Benzothiazine

- The compound has been involved in the efficient synthesis of several benzothiazine and acrylamide compounds. Notably, it was used in the Knoevenagel condensation with substituted benzaldehydes, demonstrating its versatility in organic synthesis (Souza et al., 2010).

Photodynamic Therapy and Cancer Treatment

- A study explored the use of derivatives of this compound in the synthesis of new zinc phthalocyanine with significant potential in photodynamic therapy, particularly for cancer treatment. Its high singlet oxygen quantum yield makes it a promising candidate for such applications (Pişkin et al., 2020).

Anticancer Properties

- Mannich bases containing vanillin moiety, derived from 2-(4-hydroxy-3-methoxybenzylidene)indan-1-one, have been synthesized and evaluated for anticancer properties. These studies highlight the potential for developing novel cancer treatments using derivatives of this compound (Tuğrak et al., 2017).

Biophotonic Materials

- Research has explored the potential of 3,5-Bis(4-methoxybenzylidene)-1-methyl-4-piperidone derivatives, related to this compound, as biophotonic materials. These compounds have shown promise in applications related to photonics and molecular electronics (Nesterov, 2004).

CYP1A Enzyme Inhibition

- A study on the inhibitory action of E-2-(4'-methoxybenzylidene)-1-benzosuberone, a compound structurally related to this compound, revealed its potential to inhibit CYP1A enzymes. This suggests applications in drugmetabolism and potential therapeutic uses (Monostory et al., 2003).

Electrophilic Cyclisation in Organic Chemistry

- The compound plays a role in the electrophilic cyclisation of bis(4-methoxybenzylthio)acetylene, showcasing its utility in organic synthesis processes. This research adds to our understanding of reaction mechanisms and synthetic strategies in organic chemistry (Appel et al., 2003).

Pharmaceutical Chemistry

- In pharmaceutical chemistry, the synthesis and metallation of Schiff base derived from this compound has been studied for potential pharmacological applications, including antimicrobial and anticancer activities (El-Sawi et al., 2010).

Eigenschaften

IUPAC Name |

(2E)-2-[(4-methoxyphenyl)methylidene]-1-benzothiophen-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKZJSCQDPXIJP-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(3aS,6aS)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5503641.png)

![2-{[4-(cyclohexylcarbonyl)-1-piperazinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5503650.png)

![N'-[2-(4-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5503664.png)

![3-isobutyl-2-({1-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]cyclopentyl}methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5503680.png)

![4-isopropyl-2-[4-(4-methoxybutyl)piperazin-1-yl]pyrimidine](/img/structure/B5503687.png)

![4-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}morpholine](/img/structure/B5503703.png)